21-Hydroxyoligomycin A 21-Hydroxyoligomycin A 21-hydroxy Oligomycin A is an antibiotic that was first isolated from S. cyaneogriseus ssp. noncyanogenus (LL-F28249). It is reported to be cytotoxic to human colon cancer SW620 cells (IC50 = 14.4 μM), to inhibit the ABC transporter efflux pump P-glycoprotein, and to prevent K-Ras plasma membrane localization (IC50 = 4.82 nM).

Brand Name: Vulcanchem
CAS No.: 102042-09-1
VCID: VC20740295
InChI: InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1
SMILES: CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C
Molecular Formula: C45H74O12
Molecular Weight: 807.1 g/mol

21-Hydroxyoligomycin A

CAS No.: 102042-09-1

VCID: VC20740295

Molecular Formula: C45H74O12

Molecular Weight: 807.1 g/mol

* For research use only. Not for human or veterinary use.

21-Hydroxyoligomycin A - 102042-09-1

Description

21-Hydroxyoligomycin A is an antibiotic first isolated from Streptomyces cyaneogriseus ssp. noncyanogenus . It is a macrolide compound with the molecular formula C45H74O12 and a molecular weight of 807.1 g/mol .

Biological Activity

21-Hydroxyoligomycin A functions as a μM inhibitor of the multidrug efflux pump P-gp and a low nM inhibitor of K-Ras PM localization . It is reported to be cytotoxic to human cells .

  • P-glycoprotein Inhibition: 21-Hydroxy Oligomycin A inhibits the ABC transporter efflux pump P-glycoprotein (P-gp) .

  • K-Ras PM Localization Inhibition: It is a potent inhibitor of K-Ras PM localization with an Emax of 0.67–0.75 and an IC50 of 1.5–14 nM . In MDCK cells, the IC50 for K-Ras PM localization inhibition is 4.82 ± 0.70 nM .

  • Cytotoxicity: 21-Hydroxy Oligomycin A is moderately cytotoxic towards both SW620 and SW620 Ad300 cells, with IC50 values of 14.4 ± 0.6 and 11.8 ± 3.1 μM, respectively . It is cytotoxic to human colorectal carcinoma cells with an IC50 > 3 μM .

Mechanism of Action

Oligomycins, in general, inhibit proton translocation in the F1Fo ATP synthase by locking the essential carboxyl in a semi-closed conformation and shielding it .

Bioenergetic Adaptation

Cancer cells can adapt to oligomycin-induced OXPHOS suppression by increasing glycolysis . In OXPHOS-dependent LKB1 wild-type cells, oligomycin induces a 5–8% ATP drop and transient AMPK activation. Cellular ATP levels return to preoligomycin treatment levels through sustained elevation of glycolysis. LKB1-null cells do not show AMPK activation but still exhibit similar adaptation .

Spectroscopic Data

Property21-hydroxy-oligomycin A (6)
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α]D 22−39.6 ( c = 0.24, MeOH)
NMR1H & 13C NMR (DMSO- d 6) see Tables S3a and 4, and Figures S6a and S6b
HRESI(+)MS m/z829.5067 [M+Na] + (calcd for C45H74O12Na, 829.5072)

Applications

21-hydroxy Oligomycin A is used in cell proliferation and cytotoxicity assays . It can also be used for signal amplification of ISH, IHC, and IC .

CAS No. 102042-09-1
Product Name 21-Hydroxyoligomycin A
Molecular Formula C45H74O12
Molecular Weight 807.1 g/mol
IUPAC Name (4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Standard InChI InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1
Standard InChIKey PIKJILHUPCWBCA-NMZLQNICSA-N
Isomeric SMILES CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C
SMILES CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C
Canonical SMILES CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C
Appearance White Lyophilisate
Synonyms (1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1
Reference Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. Wagenaar M.M. et al. J Nat Prod. 2007, in press.Plasmid effects on secondary metabolite production by a streptomycete synthesizing an anthelmintic macrolide.Thomas D.I. et al. J Gen Microbiol. 1991, 137, 2331.
PubChem Compound 6438916
Last Modified Apr 15 2024

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